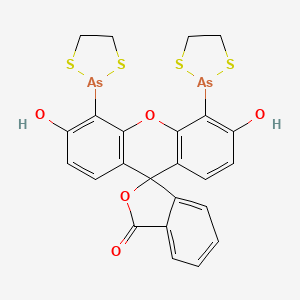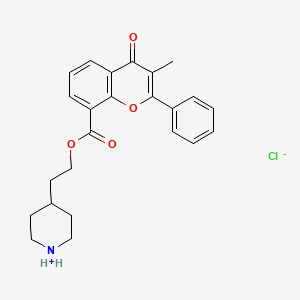
Jineol
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Jineol hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Vorläufer für die Synthese verschiedener Chinolinderivate verwendet.
Medizin: Potenzieller Therapeutik zur Behandlung von bakteriellen Infektionen und Hautpigmentierungsstörungen
Industrie: Wird bei der Entwicklung antimikrobieller Mittel zur Konservierung von Lebensmitteln eingesetzt.
Wirkmechanismus
This compound entfaltet seine Wirkung durch mehrere Mechanismen:
Antibakterielle Wirkung: This compound stört die Integrität der bakteriellen Zellwand, was zu Zelllyse und Zelltod führt.
Antioxidative Aktivität: This compound wirkt als nichtkompetitiver Inhibitor von Tyrosinase, wodurch die Melaninproduktion und die intrazelluläre Tyrosinaseaktivität reduziert werden.
Wirkmechanismus
Target of Action
Jineol, also known as quinoline-3,8-diol, is a cytotoxic alkaloid isolated from the centipede Scolopendra subspinipes . It has been found to exhibit significant antibacterial potential against selected foodborne pathogens, specifically Escherichia coli O157:H7 and Staphylococcus aureus KCTC-1621 . In addition, it has shown modest cytotoxic activity in vitro against the growth of human tumor cell lines .
Mode of Action
This compound interacts with its targets by functioning as an uncompetitive inhibitor . It exhibits significant antibacterial effects, confirmed by the reduction in bacterial cell viabilities, increasing release of potassium (K+) ions, and 260 nm materials against both the tested pathogens, E. coli O157:H7 and S. aureus KCTC-1621 . Moreover, changes in the cell wall morphology of these cells treated with this compound further confirm its inhibitory potential .
Biochemical Pathways
This compound affects the melanogenesis pathway in melan-a cells . It significantly inhibits mushroom tyrosinase activity and markedly inhibits melanin production and intracellular tyrosinase activity in these cells . Furthermore, it abolishes the expressions of tyrosinase, TYRP-1, TYRP-2, and MITF, thereby blocking melanin production .
Result of Action
The result of this compound’s action is the inhibition of bacterial growth and melanin production. It exhibits significant antibacterial effects, as evidenced by the reduction in bacterial cell viabilities . In addition, it markedly inhibits melanin production in melan-a cells .
Biochemische Analyse
Biochemical Properties
Jineol has been found to interact with various enzymes and proteins, influencing biochemical reactions. For instance, it has demonstrated significant antibacterial effects, suggesting its role as an effective antimicrobial agent
Cellular Effects
This compound has shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to inhibit melanogenesis in melan-a cells . It also exhibits significant antibacterial effects, confirmed by the reduction in bacterial cell viabilities .
Molecular Mechanism
The molecular mechanism of this compound’s action involves its interaction with various biomolecules. For instance, it has been found to stimulate MAP-kinase (ERK1/2 and p38) phosphorylation and the proteolytic degradation pathway, leading to the degradations of MITF and tyrosinase, and to suppress the productions of melanin .
Temporal Effects in Laboratory Settings
It has been found to exhibit significant, concentration-dependent antioxidant effects .
Dosage Effects in Animal Models
Its significant antibacterial and anti-melanogenic effects suggest potential therapeutic applications .
Metabolic Pathways
As a quinoline derivative, it is likely to be involved in various biochemical reactions .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Jineol kann durch verschiedene chemische Reaktionen synthetisiert werden. Eine gängige Methode beinhaltet die Reaktion von 2-Acetamido-3-Methoxybenzaldehyd mit Benzyloxyethanal in Gegenwart von Natriumhydroxid und Ethanol . Das resultierende Produkt wird dann mit Wasserstoff unter Verwendung von Palladium auf Kohlenstoff (Pd/C) als Katalysator hydriert, um 3-Hydroxy-8-Methoxychinolin zu erhalten, das weiterverarbeitet wird, um this compound zu erhalten .
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound erfolgt in der Regel durch Extraktion aus natürlichen Quellen, wie z. B. dem Tausendfüssler Scolopendra subspinipes mutilans . Der Extraktionsprozess beinhaltet eine Lösungsmittelextraktion, gefolgt von einer Reinigung unter Verwendung chromatographischer Techniken .
Analyse Chemischer Reaktionen
Reaktionstypen
Jineol unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: This compound kann oxidiert werden, um Chinolinderivate zu bilden.
Reduktion: Die Reduktion von this compound kann Hydrochinolinderivate liefern.
Substitution: This compound kann an Substitutionsreaktionen teilnehmen, um verschiedene funktionalisierte Derivate zu bilden.
Gängige Reagenzien und Bedingungen
Oxidation: Pyridiniumdichromat in Methylenchlorid.
Reduktion: Wasserstoffgas in Gegenwart eines Pd/C-Katalysators.
Substitution: Natriumhydroxid in Ethanol.
Hauptprodukte, die gebildet werden
Oxidation: Chinolinderivate.
Reduktion: Hydrochinolinderivate.
Substitution: Funktionalisierte Chinolinderivate.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Chinolin: Ein strukturelles Analogon von Jineol mit ähnlichen antibakteriellen Eigenschaften.
Hydrochinolin: Eine reduzierte Form von Chinolin mit unterschiedlichen chemischen Eigenschaften.
8-Hydroxychinolin: Ein weiteres Derivat mit bemerkenswerter antimikrobieller Aktivität.
Einzigartigkeit von this compound
This compound zeichnet sich durch seine dualen antibakteriellen und antioxidativen Eigenschaften aus, was es zu einer vielseitigen Verbindung für verschiedene Anwendungen macht . Seine Fähigkeit, die Tyrosinaseaktivität und die Melaninproduktion zu hemmen, unterstreicht auch sein Potenzial bei der Behandlung von Hautpigmentierungsstörungen .
Eigenschaften
IUPAC Name |
quinoline-3,8-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c11-7-4-6-2-1-3-8(12)9(6)10-5-7/h1-5,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGDFDIZIHMFYGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CN=C2C(=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50170540 | |
| Record name | Jineol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50170540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
178762-28-2 | |
| Record name | 3,8-Quinolinediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=178762-28-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Jineol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0178762282 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Jineol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50170540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | quinoline-3,8-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | JINEOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TG4DD1DY9O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















